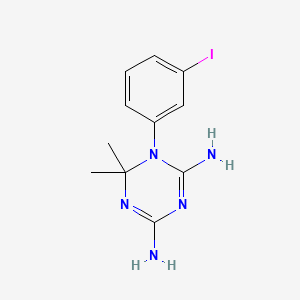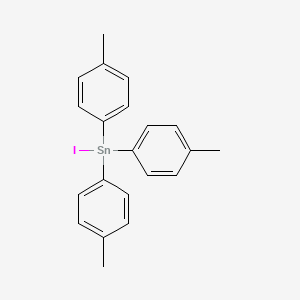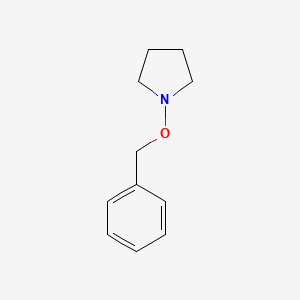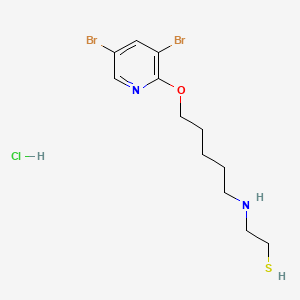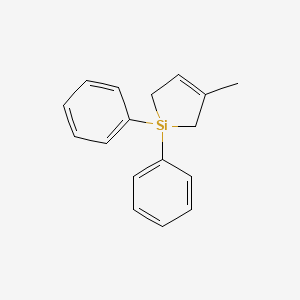
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is an organosilicon compound with the molecular formula C17H18Si . It is a member of the silacyclopentene family, characterized by a five-membered ring containing silicon. This compound is notable for its unique structural features, including two phenyl groups and a methyl group attached to the silicon atom, which impart distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene typically involves the reaction of diphenylmethylsilane with a suitable cyclizing agent. One common method is the cyclization of diphenylmethylsilane using a strong base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silacyclopentenes depending on the reagents used.
科学的研究の応用
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science.
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-1-silacyclopent-3-ene
- 1,1-Diphenyl-1-silacyclopent-3-ene
- 1-Methyl-1-phenyl-1-silacyclopent-3-ene
Uniqueness
1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its analogs.
特性
CAS番号 |
51343-48-7 |
|---|---|
分子式 |
C17H18Si |
分子量 |
250.41 g/mol |
IUPAC名 |
3-methyl-1,1-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C17H18Si/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChIキー |
NSIPEFHHLTVFKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
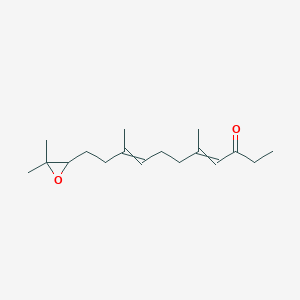

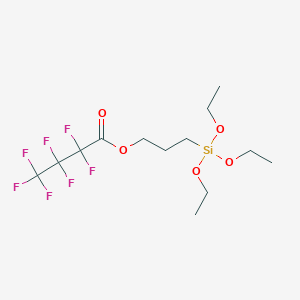
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
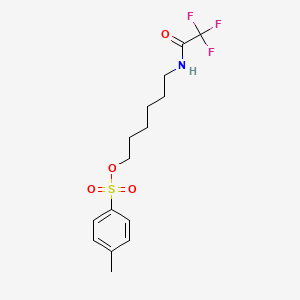
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
